Cas no 1804512-78-4 (Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate)

Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate
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- インチ: 1S/C12H10F3NO2S2/c1-2-18-11(17)5-7-8(6-16)9(19)3-4-10(7)20-12(13,14)15/h3-4,19H,2,5H2,1H3
- InChIKey: KHYNFBONOWQHQR-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C=CC(=C(C#N)C=1CC(=O)OCC)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 394
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 76.4
Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021682-1g |
Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate |
1804512-78-4 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetateに関する追加情報
Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate: A Comprehensive Overview
Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate, with the CAS number 1804512-78-4, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, a mercapto group, and a trifluoromethylthio substituent attached to a phenyl ring. These functional groups contribute to its diverse chemical properties and potential applications in drug development and material science.
The synthesis of Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate involves a series of carefully designed reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis pathway, improving both yield and purity. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly enhance the efficiency of forming the phenyl ring with the desired substituents.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore its role as an intermediate in the synthesis of bioactive molecules. For example, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them valuable candidates for therapeutic agents.
In addition to its pharmacological applications, Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate has also been investigated for its potential in material science. The trifluoromethylthio group imparts unique electronic properties to the molecule, which can be exploited in the development of advanced materials such as semiconductors and sensors. Recent research has demonstrated that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength.
The toxicity profile of this compound is another critical area of study. While preliminary toxicity assessments indicate that it exhibits low acute toxicity, long-term studies are required to fully understand its safety profile. Researchers have employed cutting-edge techniques such as high-throughput screening and computational modeling to predict its potential adverse effects on human health and the environment.
From an environmental perspective, the degradation pathways of Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate have been extensively studied. Biodegradation experiments have revealed that certain microbial strains are capable of breaking down this compound under specific conditions, offering insights into its environmental fate and mitigation strategies.
In conclusion, Ethyl 2-cyano-3-mercapto-6-(trifluoromethylthio)phenylacetate (CAS No. 1804512-78-4) is a versatile compound with a wide range of potential applications in various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to develop novel drugs and advanced materials. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future innovations in chemistry and related fields.
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